

Navigating the Landscape of Trifluorophenylacetic Acid Isomers: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trifluorophenylacetic acid

Cat. No.: B1303383

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While the specified topic of this guide is **2,3,4-Trifluorophenylacetic acid**, a comprehensive literature review reveals a significant disparity in available technical data. The vast majority of research, particularly in drug development and materials science, focuses on its isomer, 2,4,5-Trifluorophenylacetic acid. This document will first present the available data for **2,3,4-Trifluorophenylacetic acid** and then provide an in-depth guide to the scientifically and industrially prominent 2,4,5-Trifluorophenylacetic acid, addressing the core requirements of researchers, scientists, and drug development professionals.

2,3,4-Trifluorophenylacetic Acid: Core Identifiers and Safety Profile

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. While its specific applications and experimental protocols are not widely documented in publicly available literature, its fundamental chemical and safety information is established.

Chemical Identifiers

Identifier	Value
CAS Number	243666-12-8[1]
Molecular Formula	C ₈ H ₅ F ₃ O ₂
Molecular Weight	190.12 g/mol
InChI Key	OSQPRQRJSJMQRJ-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=C(C(=C1F)F)F)CC(=O)O
Physical Form	Solid
Melting Point	102-105 °C[1]

Safety and Hazard Information

2,3,4-Trifluorophenylacetic acid is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment.

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

2,4,5-Trifluorophenylacetic Acid: An In-Depth Technical Guide

In contrast to its 2,3,4-isomer, 2,4,5-Trifluorophenylacetic acid is a critical building block in the pharmaceutical and materials science sectors. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[2][3][4] It also finds use in the development of agrochemicals and advanced materials, including high-performance polymers and perovskite solar cells.[5][6]

Chemical and Physical Properties

Property	Value
CAS Number	209995-38-0[4]
Molecular Formula	C ₈ H ₅ F ₃ O ₂ [5]
Molecular Weight	190.12 g/mol [5]
Appearance	White to off-white solid[7]
Melting Point	121-125 °C[2]
pKa	3.78±0.10 (Predicted)[8]
Solubility	Soluble in chloroform, DMSO, and methanol[2]

Experimental Protocols: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Several synthetic routes to 2,4,5-Trifluorophenylacetic acid have been documented. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an alkyl cyanoacetate.

Example Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene and Ethyl Cyanoacetate

This two-step process involves an initial nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

- In a suitable reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate in an organic solvent such as N,N-dimethylformamide (DMF).
- Under alkaline conditions, for example, using sodium hydride (NaH) as a base, the reaction mixture is stirred at a controlled temperature.
- The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

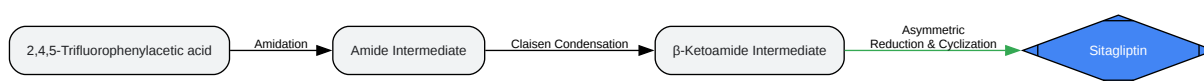
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.

Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid

- The crude product from Step 1 is subjected to hydrolysis under either acidic or basic conditions. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used.
- The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and nitrile groups and the subsequent decarboxylation.
- After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the solid 2,4,5-Trifluorophenylacetic acid.
- The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

Applications in Drug Development: The Synthesis of Sitagliptin

2,4,5-Trifluorophenylacetic acid is a pivotal precursor in the asymmetric synthesis of Sitagliptin. The trifluorophenyl moiety is a key structural feature of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. The synthesis generally involves the amidation of 2,4,5-trifluorophenylacetic acid followed by a series of stereoselective reactions to introduce the chiral amine component.

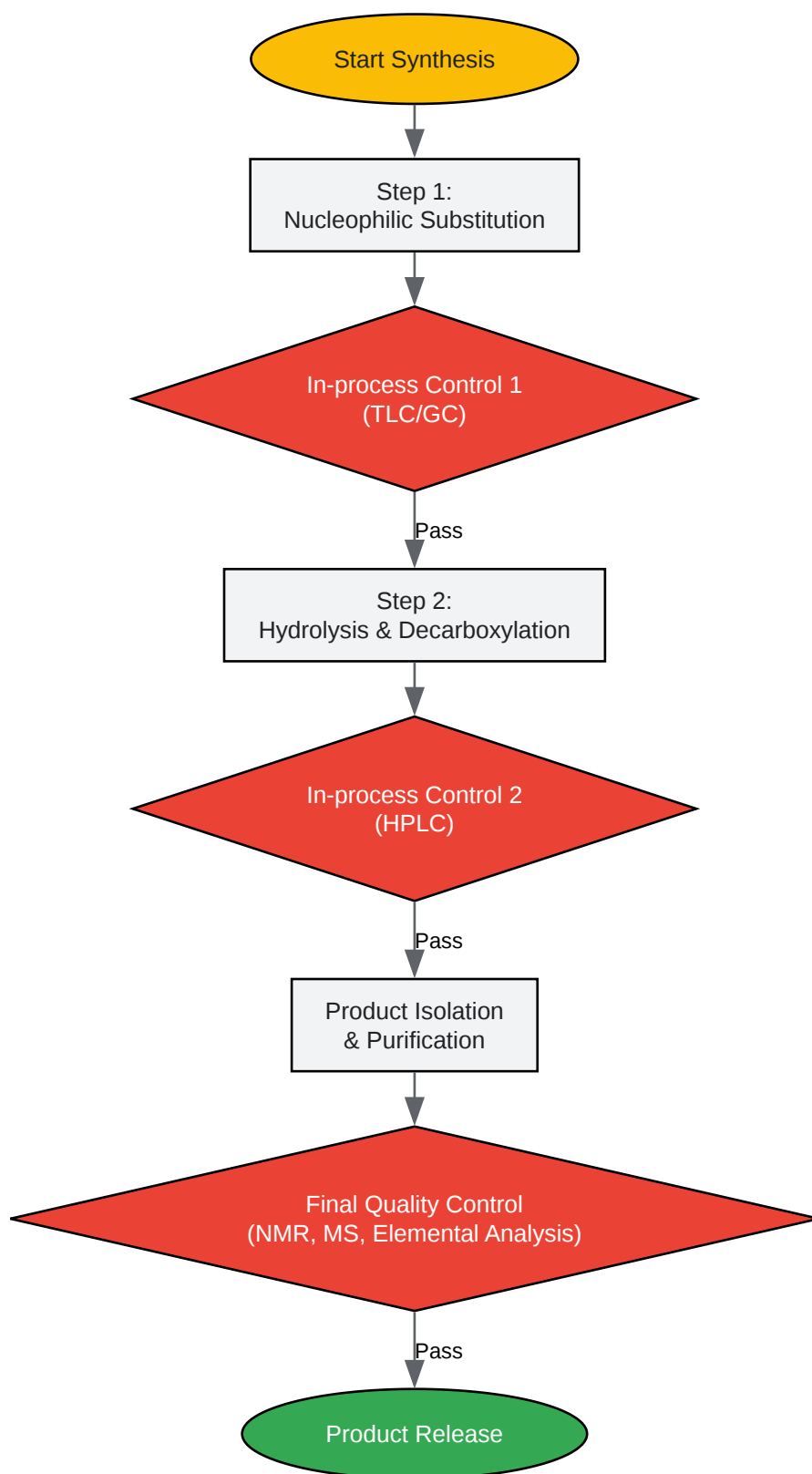


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Caption: Simplified synthetic pathway for Sitagliptin highlighting the role of 2,4,5-Trifluorophenylacetic acid.

Workflow for Quality Control in Synthesis

The synthesis of 2,4,5-Trifluorophenylacetic acid for pharmaceutical applications requires stringent quality control at each stage to ensure the purity and identity of the final product.



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Caption: A typical quality control workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

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